6-Morpholinopyridine-2-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

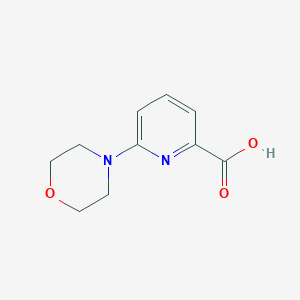

2D Structure

Properties

IUPAC Name |

6-morpholin-4-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-9(11-8)12-4-6-15-7-5-12/h1-3H,4-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZSDHZXRMXESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368416 | |

| Record name | 6-Morpholinopyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554405-17-3 | |

| Record name | 6-(4-Morpholinyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554405-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Morpholinopyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(morpholin-4-yl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Morpholinopyridine-2-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Abstract

6-Morpholinopyridine-2-carboxylic acid is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry. Its structure uniquely combines the features of a pyridine-2-carboxylic acid (picolinic acid) moiety with a morpholine ring. This amalgamation results in a scaffold with favorable physicochemical properties, metabolic stability, and versatile synthetic handles, making it a valuable starting point for the development of novel therapeutics. The morpholine group, often considered a "privileged" structure, can enhance aqueous solubility and introduce key hydrogen bond accepting features, while the pyridine carboxylic acid core provides a rigid framework for orienting substituents and can participate in crucial binding interactions with biological targets such as π-π stacking and metal chelation.[1][2][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and strategic applications of this compound for researchers and scientists in the field of drug development.

Core Physicochemical and Structural Properties

This compound, also known as 6-morpholinopicolinic acid, is a solid at room temperature.[4][5] The core structure consists of a pyridine ring functionalized with a carboxylic acid at the 2-position and a morpholine ring at the 6-position. This substitution pattern is key to its utility, providing distinct points for chemical modification and interaction.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 554405-17-3 | [4][6][7] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [4][7] |

| Molecular Weight | 208.22 g/mol | [7] |

| Appearance | Solid | [4] |

| Melting Point | 127°C - 129°C | [5] |

| Purity | Typically >95-97% (Commercially) | [5][7] |

| SMILES | O=C(O)C1=NC(N2CCOCC2)=CC=C1 | [4] |

Synthesis and Characterization

The synthesis of this compound derivatives is crucial for exploring their therapeutic potential. While specific literature on the direct synthesis of the title compound is sparse, a robust protocol can be designed based on established methodologies for the functionalization of pyridine rings, such as nucleophilic aromatic substitution (SNAr).

Representative Synthetic Workflow

A plausible and efficient route begins with a suitably substituted pyridine, such as 6-chloropyridine-2-carboxylic acid or its ester derivative. The electron-withdrawing nature of the carboxylate/ester group and the ring nitrogen activates the 6-position for nucleophilic attack by morpholine.

Step-by-Step Experimental Protocol (Representative)

Causality: This protocol utilizes a two-step process. The first is an SNAr reaction, chosen because halogenated pyridines are excellent electrophiles for substitution with amine nucleophiles like morpholine. The second step is a standard ester hydrolysis (saponification) to yield the final carboxylic acid, a necessary step if starting from the more stable and common esterified precursor.

-

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of methyl 6-chloropyridine-2-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 80-100°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude intermediate, methyl 6-morpholinopyridine-2-carboxylate.

-

-

Step 2: Saponification

-

Dissolve the crude intermediate from Step 1 in a mixture of methanol (MeOH) and water.

-

Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the ester is fully hydrolyzed.

-

Remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~4-5 with 1M hydrochloric acid (HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure, showing characteristic shifts for the pyridine and morpholine protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula (C₁₀H₁₂N₂O₃, MW: 208.22).[7]

-

Infrared (IR) Spectroscopy: Identifies key functional groups, such as the broad O-H stretch of the carboxylic acid and C=O carbonyl stretch.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for building more complex, biologically active molecules. Its structure is particularly well-suited for fragment-based drug discovery (FBDD) and for developing inhibitors of challenging targets like enzymes and protein-protein interactions (PPIs).

A Scaffold for Enzyme Inhibition

Pyridine carboxylic acid derivatives are known to be effective enzyme inhibitors.[3] The pyridine ring can engage in π-stacking interactions within active sites, while the carboxylic acid can form strong hydrogen bonds or coordinate with metal cofactors.[3] The morpholine moiety is frequently added to lead compounds to improve their pharmacokinetic profile, including solubility and metabolic stability, without adding significant steric bulk.[2][8][9] This makes the combined scaffold of this compound an attractive starting point for developing inhibitors against various enzyme classes, such as kinases, hydrolases, and oxidoreductases.[10][11][12]

A Building Block for Protein-Protein Interaction (PPI) Inhibitors

Targeting PPIs is a major goal in modern drug discovery, particularly in oncology. These interactions often involve large, flat interfaces that are difficult to inhibit with traditional small molecules. The this compound scaffold provides a rigid core from which substituents can be projected in defined vectors to interact with "hot spots" on the protein surface.

A prominent example involves derivatives of this structural class. While not the title compound itself, closely related morpholinone analogues have been developed as highly potent inhibitors of the MDM2-p53 interaction. The morpholine-containing core was found to significantly enhance both potency and metabolic stability compared to earlier piperidinone-based inhibitors.

Exemplary Mechanism of Action: Targeting the p53-MDM2 Interaction

The tumor suppressor protein p53 is a critical regulator of the cell cycle. In many cancers where p53 is not mutated, its function is suppressed by its negative regulator, MDM2. Disrupting the p53-MDM2 interaction with a small molecule inhibitor can reactivate p53, leading to cancer cell apoptosis. The 6-morpholine-substituted scaffold is ideal for this purpose, as different parts of the molecule can be optimized to fit into key binding pockets on the surface of MDM2, mimicking the interactions of the p53 alpha-helix.

Conclusion

This compound stands as a testament to the power of rational scaffold design in medicinal chemistry. It combines the advantageous properties of three distinct chemical motifs—a pyridine ring, a carboxylic acid, and a morpholine group—into a single, highly functional building block. Its structural rigidity, defined vectors for chemical elaboration, and favorable pharmacokinetic characteristics make it an exceptionally valuable starting point for FBDD campaigns targeting a wide array of enzymes and challenging protein-protein interactions. For drug discovery professionals, this compound represents not just a chemical entity, but a strategic tool for accelerating the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 554405-17-3|this compound|BLD Pharm [bldpharm.com]

- 5. Detailed information [cica-web.kanto.co.jp]

- 6. chemexpress.cn [chemexpress.cn]

- 7. fishersci.ie [fishersci.ie]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 6-Morpholinopyridine-2-carboxylic Acid: Synthesis, Analysis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-Morpholinopyridine-2-carboxylic Acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, a robust synthetic pathway, detailed analytical characterization, and explore its potential as a valuable scaffold in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Core Molecular Structure and Properties

This compound, also known as 6-morpholinopicolinic acid, is a disubstituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a carboxylic acid group at the 2-position and a morpholine ring attached via a nitrogen atom at the 6-position. This unique arrangement of a Lewis basic morpholine nitrogen, an acidic carboxylic proton, and the aromatic pyridine core imparts specific physicochemical properties that make it an attractive building block in medicinal chemistry.

The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (the morpholine oxygen and nitrogen, and the pyridine nitrogen) allows for diverse and specific interactions with biological targets. The morpholine moiety is a privileged structure in drug discovery, often introduced to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of lead compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |

| Molecular Weight | 208.22 g/mol | [1] |

| CAS Number | 554405-17-3 | [2] |

| Melting Point | 127 °C | [2] |

| Appearance | White to pale cream solid | [1] |

Synthesis Pathway: Nucleophilic Aromatic Substitution

The most logical and field-proven approach for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the high reactivity of halopyridines, particularly those with electron-withdrawing groups, towards nucleophilic attack. The carboxylic acid group at the 2-position, while not as strongly activating as a nitro group, sufficiently activates the pyridine ring for substitution at the 6-position.

The chosen precursor is a 6-halopyridine-2-carboxylic acid, such as 6-bromo- or 6-chloropicolinic acid, which serves as the electrophile. Morpholine, a secondary amine, acts as the nucleophile. The reaction proceeds via an addition-elimination mechanism, where the morpholine nitrogen attacks the carbon bearing the halogen, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is momentarily disrupted and then restored upon the expulsion of the halide ion, yielding the final product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established SNAr chemistry on halopyridines. Optimization may be required based on the specific starting halide and scale.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-bromopyridine-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add an excess of morpholine (2.0-3.0 eq) to the mixture.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-2.5 eq), to scavenge the hydrohalic acid byproduct. The base is critical to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylic acid, causing it to precipitate.

-

Isolation: Collect the resulting solid by vacuum filtration and wash with cold water to remove inorganic salts and excess morpholine.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Caption: Standard analytical workflow for compound characterization and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required for a complete assignment.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | N/A | Highly deshielded acidic proton, subject to exchange.[3] |

| Pyridine H-4 | ~7.5 - 7.8 | Triplet | ~7-8 | Coupled to H-3 and H-5. |

| Pyridine H-3 or H-5 | ~6.8 - 7.2 | Doublet | ~7-8 | Coupled to H-4. |

| Pyridine H-3 or H-5 | ~6.8 - 7.2 | Doublet | ~7-8 | Coupled to H-4. |

| Morpholine (-CH₂-N-) | ~3.7 - 3.9 | Triplet | ~4-5 | Protons adjacent to the ring nitrogen. |

| Morpholine (-CH₂-O-) | ~3.5 - 3.7 | Triplet | ~4-5 | Protons adjacent to the ring oxygen. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (C=O) | 165 - 180 | Typical range for carboxylic acid carbonyls.[4] |

| Pyridine C-6 | 155 - 165 | Carbon attached to the morpholine nitrogen. |

| Pyridine C-2 | 148 - 155 | Carbon attached to the carboxylic acid. |

| Pyridine C-4 | 135 - 145 | Aromatic CH carbon. |

| Pyridine C-3 or C-5 | 105 - 120 | Aromatic CH carbons. |

| Morpholine (-CH₂-N-) | 65 - 70 | Carbon adjacent to nitrogen. |

| Morpholine (-CH₂-O-) | 45 - 55 | Carbon adjacent to oxygen. |

Note: Chemical shift ranges are based on typical values for similar structures.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For this compound (MW = 208.22), electrospray ionization (ESI) is a suitable technique.

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 209.23 | Protonated molecular ion (Positive Ion Mode). |

| [M-H]⁻ | 207.21 | Deprotonated molecular ion (Negative Ion Mode). |

| [M-COOH]⁺ | 163.2 | Loss of the carboxylic acid group (45 Da).[6] |

| [M-H₂O]⁺ | 191.21 | Loss of water from the carboxylic acid. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | Characteristic of hydrogen-bonded -OH in a carboxylic acid dimer.[7] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | C-H vibrations on the pyridine ring.[8] |

| C-H Stretch (Aliphatic) | 2840 - 3000 | Medium | C-H vibrations of the morpholine ring.[8] |

| C=O Stretch (Carboxylic Acid) | 1680 - 1725 | Strong, Sharp | Carbonyl stretch, position influenced by conjugation with the pyridine ring.[7] |

| C=C & C=N Stretch (Aromatic) | 1400 - 1600 | Medium to Strong | Vibrations of the pyridine ring.[9] |

| C-O Stretch (Ether) | 1050 - 1150 | Strong | C-O-C stretch of the morpholine ring. |

Applications in Drug Discovery and Development

Pyridine carboxylic acid derivatives are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[10] The incorporation of a morpholine group further enhances the "drug-like" properties of this scaffold. This compound, therefore, represents a highly valuable starting point for the synthesis of compound libraries targeting a range of biological pathways.

Scaffold for Enzyme Inhibitors

The structural features of this compound make it an ideal scaffold for the design of enzyme inhibitors. The carboxylic acid can act as a key interacting group, forming salt bridges or strong hydrogen bonds with basic residues (e.g., Lysine, Arginine) in an enzyme's active site. The pyridine and morpholine rings provide a rigid framework that can be further functionalized to achieve specific interactions and optimize binding affinity and selectivity. There is significant precedent for pyridine carboxylic acid derivatives acting as inhibitors for various enzyme classes, including kinases, proteases, and metalloenzymes.[11]

Potential in Oncology

Many signaling pathways that are dysregulated in cancer are amenable to modulation by small molecules derived from scaffolds like this compound. For instance, derivatives of pyridine carboxylic acids have been investigated as inhibitors of cell cycle progression and inducers of apoptosis in cancer cells.[12] The core structure can serve as a template for developing inhibitors of protein-protein interactions or for targeting specific enzyme isoforms that are overexpressed in tumor tissues. The favorable pharmacokinetic properties imparted by the morpholine group are particularly advantageous for developing orally bioavailable oncology drugs.

Conclusion

This compound is a versatile and synthetically accessible molecule with a high degree of chemical tractability. Its structure combines the privileged morpholine moiety with the biologically relevant pyridine carboxylic acid core, making it a compound of significant interest for drug discovery. The robust synthesis via nucleophilic aromatic substitution and the clear analytical handles for characterization allow for its reliable production and quality control. As a scaffold, it holds considerable promise for the development of novel enzyme inhibitors and targeted therapeutics, particularly in the field of oncology. This guide provides the foundational knowledge for researchers to synthesize, analyze, and strategically utilize this valuable chemical entity in their research and development programs.

References

- 1. fishersci.ie [fishersci.ie]

- 2. This compound | 554405-17-3 [amp.chemicalbook.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. testbook.com [testbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. instanano.com [instanano.com]

- 9. researchgate.net [researchgate.net]

- 10. uab.edu [uab.edu]

- 11. researchgate.net [researchgate.net]

- 12. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Morpholinopyridine-2-carboxylic Acid (CAS: 554405-17-3)

A Keystone Scaffold for Contemporary Drug Discovery

Foreword

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molecular entities with enhanced pharmacological profiles is a paramount approach. The fusion of the morpholine and pyridine-2-carboxylic acid moieties into a single molecule, 6-Morpholinopyridine-2-carboxylic Acid , has created a compound of significant interest to researchers and drug development professionals. This technical guide serves as a comprehensive resource on its core properties, synthesis, and potential applications, providing a scientific foundation for its exploration in drug discovery programs.

Core Molecular Identity and Physicochemical Landscape

This compound, also known by its synonym 6-morpholinopicolinic acid, is a heterocyclic compound that marries the structural rigidity and hydrogen bonding capabilities of the pyridine carboxylic acid scaffold with the favorable pharmacokinetic properties often imparted by the morpholine ring.

Structural and Chemical Data

A thorough understanding of the fundamental properties of this molecule is the bedrock of its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 554405-17-3 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |

| Molecular Weight | 208.22 g/mol | [1] |

| IUPAC Name | 6-morpholin-4-ylpyridine-2-carboxylic acid | |

| Synonyms | 6-Morpholinopicolinic acid, 6-(Morpholin-4-yl)picolinic acid | |

| SMILES | O=C(O)c1ncccc1N1CCOCC1 | |

| InChI Key | SAZSDHZXRMXESN-UHFFFAOYSA-N |

Synthesis and Reactivity: A Strategic Overview

The synthesis of this compound is conceptually straightforward, typically involving the nucleophilic aromatic substitution of a suitable pyridine precursor.

Proposed Synthetic Pathway

Key Experimental Considerations

-

Choice of Halogen: The reactivity of the 6-halopyridine precursor follows the order I > Br > Cl. The choice of halogen will influence the reaction conditions (temperature, time).

-

Protecting Group Strategy: The carboxylic acid functionality is often protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions during the nucleophilic substitution step.

-

Reaction Conditions: The substitution reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. A base, such as potassium carbonate or triethylamine, is often added to scavenge the hydrohalic acid byproduct.

-

Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired carboxylic acid. This is commonly achieved using basic conditions (e.g., sodium hydroxide in a water/alcohol mixture) followed by acidification to precipitate the product.

Reactivity Profile

The reactivity of this compound is dictated by its constituent functional groups:

-

Carboxylic Acid: This group can undergo standard carboxylic acid reactions, including esterification, amide bond formation, and reduction. The formation of amides is particularly relevant in medicinal chemistry for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The morpholine substituent at the 6-position is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions, although such reactions are generally less facile on pyridine rings compared to benzene.

-

Morpholine Moiety: The morpholine nitrogen is a tertiary amine and can participate in reactions typical of such amines, including salt formation with acids.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.[3][4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the morpholine moiety. The pyridine protons will appear in the aromatic region (typically δ 7-8.5 ppm), with their chemical shifts and coupling patterns influenced by the substituents. The morpholine protons will appear as multiplets in the aliphatic region (typically δ 3-4 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-13 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be found in the characteristic downfield region for carboxylic acids (δ 160-180 ppm). The carbons of the pyridine ring will appear in the aromatic region, while the morpholine carbons will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.

-

C-N and C-O stretching vibrations from the morpholine and pyridine rings in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (208.22 g/mol ). The fragmentation pattern can provide further structural information.

Applications in Drug Discovery and Development

The incorporation of the morpholine group is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate, such as solubility, metabolic stability, and oral bioavailability.[6] Pyridine carboxylic acid derivatives are also a cornerstone of many approved drugs, exhibiting a wide range of biological activities.[7]

Rationale for Use in Medicinal Chemistry

-

Improved Physicochemical Properties: The morpholine ring can enhance aqueous solubility and reduce lipophilicity compared to more greasy aliphatic amines, which can be beneficial for oral absorption and distribution.

-

Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation than other cyclic amines.

-

Biological Activity: Pyridine carboxylic acids are known to interact with a variety of biological targets, including enzymes and receptors. The specific substitution pattern of this compound presents a unique scaffold for exploring new biological activities.

Potential Therapeutic Areas

Given the broad range of activities associated with both morpholine and pyridine carboxylic acid derivatives, this compound and its analogs could be investigated for a variety of therapeutic applications, including:

-

Oncology: Many enzyme inhibitors and cell signaling modulators used in cancer therapy contain these structural motifs.[8]

-

Inflammatory Diseases: Compounds with anti-inflammatory properties often incorporate nitrogen-containing heterocycles.

-

Infectious Diseases: The pyridine and morpholine scaffolds are found in numerous antibacterial and antiviral agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. The following information is based on available safety data sheets.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage

Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Conclusion and Future Perspectives

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a proven pharmacokinetic-enhancing moiety (morpholine) and a biologically active scaffold (pyridine-2-carboxylic acid) makes it an attractive starting point for drug discovery campaigns. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential in the development of new medicines. This guide provides the foundational knowledge for scientists and researchers to embark on such an exploration.

References

- 1. Conception and Synthesis of Sequence‐Coded Morpholinos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 120800-52-4 CAS MSDS (6-MORPHOLINONICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 6-Morpholinopyridine-2-carboxylic Acid

As a Senior Application Scientist, I will now provide an in-depth technical guide on the hypothesized mechanism of action of 6-Morpholinopyridine-2-carboxylic Acid. Given the absence of direct literature on this specific molecule, this guide is constructed based on the well-established activities of structurally analogous compounds. We will proceed with the scientifically grounded hypothesis that this compound functions as an inhibitor of the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzyme family.

Introduction and Structural Rationale

This compound is a heterocyclic organic compound. Its structure features a pyridine-2-carboxylic acid scaffold, which is a known metal-chelating pharmacophore, substituted with a morpholine ring at the 6-position. While direct studies on this specific molecule are not prevalent in public literature, its core structure is highly analogous to a well-documented class of compounds known as 2-oxoglutarate (2-OG) oxygenase inhibitors.

The pyridine-2-carboxylic acid moiety is a classic bidentate chelator of the active site iron (Fe2+) found within these enzymes. This, combined with the overall molecular architecture, strongly suggests that this compound acts as a competitive inhibitor with respect to the co-substrate 2-oxoglutarate. The morpholine group likely serves to enhance solubility and modulate the pharmacokinetic properties of the molecule.

Core Hypothesized Mechanism: Inhibition of HIF Prolyl Hydroxylases

The central hypothesis is that this compound functions as an inhibitor of HIF prolyl hydroxylases (PHDs), which are key enzymes in the cellular oxygen-sensing pathway.

-

The Role of HIF Prolyl Hydroxylases: In normoxic (normal oxygen) conditions, PHD enzymes (primarily PHD1, PHD2, and PHD3) utilize molecular oxygen and 2-oxoglutarate to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, bind, and ultimately target HIF-1α for proteasomal degradation. This process effectively keeps HIF-1α levels low when oxygen is plentiful.

-

Inhibitory Action: this compound is proposed to occupy the active site of the PHD enzyme. The nitrogen atom of the pyridine ring and the carboxylate group are positioned to coordinate with the catalytic Fe2+ ion, displacing the water molecule that is normally present. This chelation mimics the binding of the co-substrate 2-oxoglutarate, leading to competitive inhibition of the enzyme. By blocking the active site, the compound prevents the hydroxylation of HIF-1α, even in the presence of oxygen.

-

Downstream Consequences: The inhibition of PHD enzymes leads to the stabilization of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This initiates the transcription of a wide array of genes involved in adapting to low oxygen conditions, including those that regulate erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.

Caption: Proposed mechanism of this compound.

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are proposed.

This experiment directly measures the ability of the compound to inhibit the enzymatic activity of a key HIF prolyl hydroxylase, PHD2.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human PHD2.

-

Methodology:

-

Recombinant human PHD2 is pre-incubated with varying concentrations of the test compound in an assay buffer containing Fe2+ and ascorbate.

-

The enzymatic reaction is initiated by adding the substrates: a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD) and 2-oxoglutarate.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The reaction is quenched.

-

The level of hydroxylated HIF-1α peptide is quantified. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, where a europium-labeled antibody specific to the hydroxylated proline and an APC-labeled antibody against the peptide are used.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

| Parameter | Description |

| Enzyme | Recombinant Human PHD2 |

| Substrates | HIF-1α ODD Peptide, 2-Oxoglutarate |

| Cofactors | Fe2+, Ascorbate |

| Test Compound Conc. | Typically a 10-point, 3-fold serial dilution starting from 100 µM. |

| Detection Method | TR-FRET, AlphaLISA, or Mass Spectrometry |

| Endpoint | IC50 Value |

This experiment assesses the compound's ability to penetrate cells and stabilize HIF-1α in a cellular context.

-

Objective: To measure the dose-dependent stabilization of HIF-1α in a human cell line (e.g., HEK293, U2OS) treated with this compound.

-

Methodology:

-

Human cells are seeded in multi-well plates and allowed to attach overnight.

-

The cells are treated with a range of concentrations of the test compound for 4-6 hours under normoxic conditions.

-

Following treatment, the cells are lysed.

-

The total protein concentration in the lysates is determined using a BCA or Bradford assay for normalization.

-

The amount of stabilized HIF-1α in the lysates is quantified using a specific ELISA kit.

-

The EC50 (half-maximal effective concentration) for HIF-1α stabilization is determined from the dose-response curve.

-

An In-Depth Technical Guide to the Potential Biological Targets of 6-Morpholinopyridine-2-carboxylic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged structural motifs in a single molecular entity presents a compelling starting point for novel drug discovery campaigns. 6-Morpholinopyridine-2-carboxylic acid is one such molecule, integrating the well-established morpholine heterocycle with the functionally versatile pyridine-2-carboxylic acid (picolinic acid) scaffold. While direct biological data for this specific compound is not yet prevalent in the public domain, a robust analysis of its constituent parts allows for the formulation of scientifically rigorous hypotheses regarding its potential biological targets. This guide provides an in-depth exploration of these potential targets, grounded in the known pharmacology of its core scaffolds. We will delve into the rationale for selecting high-priority target classes, propose hypothetical mechanisms of action, and detail comprehensive experimental workflows for target identification and validation.

Part 1: Deconstruction of a Promising Scaffold: The Rationale for Target Exploration

The predictive power of medicinal chemistry often lies in the recognition of recurring structural motifs that confer favorable biological or pharmacological properties. This compound is a prime example of a molecule designed with such principles in mind.

The Morpholine Moiety: A Privileged Structure in Drug Design

The morpholine ring is a six-membered heterocycle that is widely regarded as a "privileged structure" in medicinal chemistry.[1][2] Its frequent appearance in approved drugs and clinical candidates is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties. The inclusion of a morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets, often through hydrogen bonding via its oxygen atom or by acting as a basic nitrogen center.[3]

Morpholine-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5] Notably, this scaffold is a key component of several targeted therapies, particularly kinase inhibitors, where it often occupies solvent-exposed regions of ATP-binding pockets, contributing to both potency and selectivity.[3][6]

The Pyridine-2-Carboxylic Acid (Picolinic Acid) Scaffold: A Master of Enzyme Inhibition

Pyridine-2-carboxylic acid, also known as picolinic acid, is a bidentate chelating agent, a property that has been extensively exploited in the design of enzyme inhibitors.[7] The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group can coordinate with metal ions, particularly zinc, which is a critical cofactor in many enzymes.[7] This has led to the development of picolinic acid derivatives as potent inhibitors of metalloenzymes.[8]

Beyond its chelating ability, the pyridine ring can engage in π-π stacking and hydrogen bonding interactions with amino acid residues in an enzyme's active site.[7] This versatility has resulted in picolinic acid-based inhibitors for a diverse range of enzymes, including proteases, oxidoreductases, and transferases.[9][10][11]

A Synergistic Hypothesis

The combination of the morpholine and picolinic acid scaffolds in this compound suggests a synergistic potential. The morpholine ring can anchor the molecule to its target and enhance its drug-like properties, while the picolinic acid moiety provides a powerful functional group for direct engagement with the active site, particularly of enzymes. This dual-functionality makes a compelling case for the exploration of this molecule as a lead compound for several high-value biological target classes.

Part 2: High-Priority Potential Biological Targets and Validation Strategies

Based on the analysis of its constituent scaffolds, we have identified three high-priority classes of biological targets for this compound. For each class, we present the scientific rationale, a hypothetical mechanism of action, and a detailed experimental workflow for validation.

Target Class 1: Protein Kinases (with a focus on the PI3K/mTOR Pathway)

Scientific Rationale: The morpholine ring is a hallmark of several potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which are central regulators of cell growth, proliferation, and survival, and are frequently dysregulated in cancer.[6] The drug Gedatolisib, a dual PI3K/mTOR inhibitor, prominently features a morpholine moiety. The ability of the morpholine ring to form favorable interactions in the ATP-binding pocket of these kinases makes this a primary target class for investigation.[3]

Hypothetical Mechanism of Action: We hypothesize that this compound could function as a hinge-binding inhibitor. The pyridine nitrogen could form a hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors. The morpholine ring could then occupy the solvent-exposed region, while the carboxylic acid could form additional interactions with nearby residues, contributing to affinity and selectivity.

Hypothesized PI3K/mTOR Signaling Inhibition

Caption: Hypothesized inhibition of the PI3K/mTOR pathway.

Experimental Validation Workflow:

-

Initial Screening: Perform a broad-spectrum in vitro kinase panel assay (e.g., using a commercial service) to identify potential kinase targets.

-

Dose-Response Studies: For any identified hits, perform in vitro IC50 determination assays to quantify the potency of inhibition.

-

Cellular Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) in a relevant cancer cell line to confirm that the compound binds to the target kinase in a cellular context.

-

Functional Cellular Assays: Measure the phosphorylation status of downstream substrates of the targeted kinase (e.g., p-Akt for PI3K, p-S6K for mTOR) via Western blot or ELISA to confirm functional inhibition of the pathway.

Target Validation Workflow

Caption: General workflow for target validation.

Target Class 2: Metalloenzymes (e.g., Matrix Metalloproteinases - MMPs)

Scientific Rationale: The picolinic acid scaffold is a known zinc chelator, and MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs is associated with cancer invasion and metastasis, as well as inflammatory diseases like arthritis. The potential for the picolinic acid moiety to coordinate with the catalytic zinc ion in the active site of MMPs makes this an attractive target class.[8]

Hypothetical Mechanism of Action: The primary proposed mechanism is the chelation of the active site zinc ion by the pyridine nitrogen and the carboxylate oxygen of the picolinic acid moiety. This would disrupt the catalytic activity of the enzyme, preventing it from cleaving its substrate. The morpholine ring could provide additional interactions with the enzyme surface, potentially conferring selectivity for specific MMPs.

Experimental Validation Workflow:

-

Broad-Spectrum MMP Assay: Screen the compound against a panel of recombinant MMPs using a fluorogenic peptide substrate assay.

-

Selectivity Profiling: Determine the IC50 values for all inhibited MMPs to establish a selectivity profile.

-

Zymography: Use gelatin zymography with conditioned media from a relevant cell line (e.g., HT1080 fibrosarcoma cells) to assess the inhibition of endogenous MMP activity.

-

Kinetic Analysis: Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) for the most potently inhibited MMP.

Target Class 3: Enzymes Implicated in Neurodegeneration (e.g., Cholinesterases)

Scientific Rationale: Morpholine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the treatment of Alzheimer's disease.[12] Additionally, picolinic acid and its derivatives have been explored for their neuroprotective effects. The combination of these two scaffolds may yield a novel inhibitor with a favorable CNS penetration profile.

Hypothetical Mechanism of Action: The compound could adopt a dual-binding mode, with the protonated morpholine nitrogen interacting with the peripheral anionic site (PAS) of AChE, and the picolinic acid moiety binding to the catalytic active site (CAS). Alternatively, the entire molecule could bind within the active site gorge.

Experimental Validation Workflow:

-

Cholinesterase Inhibition Assay: Use the Ellman's method to determine the in vitro inhibitory activity against both AChE (from electric eel) and BuChE (from equine serum).

-

IC50 Determination: Calculate the IC50 values for both enzymes to assess potency and selectivity.

-

Kinetic Studies: Perform Lineweaver-Burk plot analysis to elucidate the mechanism of inhibition.

-

Blood-Brain Barrier Permeability Assay: Utilize an in vitro model, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to predict the potential for the compound to cross the blood-brain barrier.

Part 3: Data Presentation and Experimental Protocols

For clarity and comparative purposes, all quantitative data should be summarized in tables. Below is an example of how screening data could be presented.

Table 1: Hypothetical Screening Data for this compound

| Target Class | Specific Target | Assay Type | Result (IC50, µM) |

| Kinases | PI3Kα | In Vitro Kinase Assay | 0.5 |

| mTOR | In Vitro Kinase Assay | 1.2 | |

| Akt1 | In Vitro Kinase Assay | > 50 | |

| Metalloenzymes | MMP-2 | Fluorogenic Substrate | 2.5 |

| MMP-9 | Fluorogenic Substrate | 3.1 | |

| MMP-1 | Fluorogenic Substrate | > 20 | |

| Cholinesterases | AChE | Ellman's Assay | 8.7 |

| BuChE | Ellman's Assay | 15.2 |

Exemplary Protocol: In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

-

Enzyme Stock: Recombinant human MMP-2 (or other MMP) diluted in assay buffer to 2X final concentration.

-

Substrate Stock: Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) diluted in assay buffer to 2X final concentration.

-

Compound Stock: this compound dissolved in 100% DMSO to 10 mM, then serially diluted.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 1 µL of serially diluted compound or DMSO (for control wells) to the appropriate wells.

-

Add 25 µL of 2X enzyme stock to all wells except the substrate control wells.

-

Incubate at 37°C for 15 minutes.

-

Add 25 µL of 2X substrate stock to all wells to initiate the reaction.

-

Immediately begin reading the fluorescence (e.g., Ex/Em = 328/393 nm) every minute for 30 minutes in a kinetic plate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the rates to the DMSO control (100% activity) and buffer control (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery, primarily due to the strategic combination of a privileged morpholine scaffold and a functionally versatile picolinic acid moiety. The analysis presented in this guide provides a strong, literature-supported rationale for investigating its potential as an inhibitor of protein kinases, metalloenzymes, and cholinesterases.

The outlined experimental workflows provide a clear and logical path for the systematic evaluation of these hypotheses. Successful validation of activity against any of these high-value target classes would position this compound as a promising lead compound, warranting further investigation through structure-activity relationship (SAR) studies, lead optimization, and eventual in vivo efficacy studies. The principles and methodologies detailed herein serve as a robust framework for unlocking the therapeutic potential of this and other similarly designed chemical entities.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijprems.com [ijprems.com]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to In Silico Modeling and Docking of 6-Morpholinopyridine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive walkthrough of the in silico molecular modeling and docking process for 6-Morpholinopyridine-2-carboxylic Acid. Designed for researchers and drug development professionals, this document moves beyond a simple procedural checklist, offering insights into the rationale behind key methodological choices. We will cover the entire workflow, from target selection and ligand preparation to the execution of docking simulations and the critical analysis of the resulting data. The protocols described herein are grounded in established scientific principles to ensure a self-validating and reproducible system. This guide aims to equip scientists with the expertise to confidently apply these computational techniques to accelerate discovery programs.

Introduction: The Rationale for In Silico Analysis

Molecular docking is a powerful computational method used in structure-based drug discovery to predict the preferred binding orientation of a small molecule (ligand) to a biological target, typically a protein.[1][2] This process is instrumental in identifying potential drug candidates, optimizing lead compounds, and understanding molecular recognition mechanisms at an atomic level.[3][4]

The subject of this guide, this compound, contains two key heterocyclic scaffolds: a pyridine-carboxylic acid and a morpholine ring.

-

Pyridine-carboxylic acids are versatile scaffolds found in numerous approved drugs, known to engage in critical interactions like π-π stacking and hydrogen bonding with biological targets.[5][6]

-

Morpholine is recognized as a "privileged structure" in medicinal chemistry, often incorporated to improve physicochemical properties, metabolic stability, and pharmacokinetic profiles of drug candidates.[7][8][9]

Given these structural features, this compound represents a promising candidate for targeting enzymes such as kinases, where these interactions are paramount. For the purpose of this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as our protein target. VEGFR2 is a well-validated receptor tyrosine kinase involved in angiogenesis, and a common target for inhibitors containing pyridine-based scaffolds.[5]

This guide will utilize AutoDock Vina , a widely adopted and validated open-source program for molecular docking, due to its accuracy, speed, and ease of use.[10][11]

The Molecular Docking Workflow: A Conceptual Overview

The docking process can be systematically broken down into four main stages: Ligand Preparation, Receptor Preparation, Docking Simulation, and Post-Docking Analysis. Each stage requires meticulous attention to detail to ensure the scientific validity of the results.

Caption: High-level overview of the molecular docking workflow.

Experimental Protocol: Step-by-Step Methodology

This section details the hands-on protocols for performing the docking simulation. We will use a combination of standard bioinformatics tools.

Part 1: Ligand Preparation

The goal of ligand preparation is to convert the 2D or 3D structure of this compound into a format suitable for docking, which includes adding charges and defining rotatable bonds.[12][13]

Protocol:

-

Obtain Ligand Structure:

-

Draw the structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.

-

Alternatively, retrieve the structure from a database like PubChem if available.

-

Save the structure as a 3D SDF or MOL2 file. This preserves bond order and stereochemistry.

-

-

Convert to PDBQT Format using AutoDock Tools (ADT):

-

Launch ADT.

-

Navigate to Ligand -> Input -> Open and select your ligand file. ADT will automatically add hydrogens.

-

Navigate to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

-

Navigate to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. This file format includes atomic coordinates, partial charges, and information about rotatable bonds.[14]

-

Part 2: Receptor Preparation

Receptor preparation involves cleaning the raw protein structure file from the Protein Data Bank (PDB) to make it ready for the simulation.[15][16] This is a critical step, as PDB files often contain experimental artifacts that can interfere with docking.[13][17]

Protocol:

-

Obtain Receptor Structure:

-

Go to the RCSB PDB database (rcsb.org).

-

Search for a suitable VEGFR2 structure. For this guide, we will use PDB ID: 2OH4 , which is a crystal structure of VEGFR2 in complex with an inhibitor.

-

Download the structure in PDB format.

-

-

Clean the Protein Structure:

-

Open the 2OH4.pdb file in a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[16][18]

-

Remove Unnecessary Chains and Molecules: The PDB file may contain multiple protein chains, water molecules, ions, and the original co-crystallized ligand. Delete all components except for a single protein chain (e.g., Chain A) that contains the binding site.[13][17] This prevents interference from non-essential atoms.

-

Save this cleaned structure as receptor_clean.pdb.

-

-

Prepare Receptor in AutoDock Tools (ADT):

-

Launch ADT and open receptor_clean.pdb (File -> Read Molecule).

-

Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Add them by navigating to Edit -> Hydrogens -> Add. Select Polar only as these are most critical for interactions.[16]

-

Compute Charges: Assign partial charges to the protein atoms. Navigate to Edit -> Charges -> Compute Gasteiger. These charges are essential for the scoring function to calculate electrostatic interactions.

-

Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the receptor and save it. This will generate the receptor.pdbqt file.

-

Part 3: Defining the Search Space (Grid Box Generation)

The docking algorithm does not search the entire protein. Instead, we define a three-dimensional grid, or "search space," that encompasses the binding site of interest.[10][19]

Protocol:

-

Identify the Binding Site: In ADT, with receptor.pdbqt loaded, the original ligand from 2OH4 can be used as a reference to locate the active site.

-

Generate the Grid Box:

-

Go to Grid -> Grid Box....

-

A box will appear in the viewer. Adjust the center and dimensions (size_x, size_y, size_z) of the box to ensure it completely encloses the binding site. A good starting point is a cube of 25-30 Å per side, centered on the co-crystallized ligand's position.

-

Record the center and size coordinates. These will be used in the configuration file.

-

Part 4: Running the Docking Simulation with AutoDock Vina

With the prepared ligand, receptor, and grid parameters, the docking simulation can now be executed via the command line.

Protocol:

-

Create a Configuration File:

-

Create a text file named conf.txt.

-

Add the following lines, replacing the coordinates with those from the previous step:

-

This file tells Vina where to find the input files and how to define the search space.[20]

-

-

Execute Vina:

-

Open a terminal or command prompt.

-

Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files, as well as the Vina executable.

-

Run the command: ./vina --config conf.txt --log log.txt

-

Vina will perform the docking calculation and output the results into results.pdbqt and a summary into log.txt.[14]

-

Results: Analysis and Interpretation

Quantitative Analysis: Binding Affinity

The log.txt file contains a table of the top binding poses ranked by their predicted binding affinity (in kcal/mol).

| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |

| 1 | -8.5 | 0.000 | 0.000 |

| 2 | -8.2 | 1.852 | 2.431 |

| 3 | -8.1 | 2.115 | 2.987 |

| 4 | -7.9 | 2.540 | 3.562 |

| ... | ... | ... | ... |

| This is a table of representative data and will vary with each experiment. |

-

Binding Affinity: This score is an estimate of the binding free energy. More negative values indicate a stronger predicted binding interaction. The top-ranked pose (Mode 1) is the most favorable according to the scoring function.[21]

-

RMSD: The Root Mean Square Deviation values compare the atomic coordinates of the current pose to the best pose (l.b. = lower bound) and the worst pose (u.b. = upper bound) in the cluster. Low RMSD values between top poses suggest a well-defined and stable binding mode.[23]

Qualitative Analysis: Visualization and Interaction Mapping

Visual inspection of the binding pose is essential to validate the docking result and understand the structural basis of the interaction.

Protocol:

-

Load Results into a Visualizer: Open your molecular visualizer (e.g., PyMOL, UCSF Chimera) and load the receptor.pdbqt and results.pdbqt files.

-

Analyze the Top Pose: Focus on the first (top-ranked) mode from results.pdbqt.

-

Identify Key Interactions: Examine the binding pocket for key molecular interactions:

-

Hydrogen Bonds: Look for hydrogen bond donors/acceptors on the ligand (e.g., the carboxylic acid, morpholine oxygen) forming bonds with backbone or side-chain atoms of the receptor.

-

Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic pockets of the receptor.

-

π-π Stacking: Check if the pyridine ring is stacking with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

-

To further aid this analysis, tools like PDBsum or LigPlot+ can be used to generate 2D diagrams of the interactions.[25][26][27]

Caption: A 2D schematic of potential ligand-receptor interactions.

Conclusion and Best Practices

This guide has outlined a robust and scientifically sound workflow for the in silico modeling and docking of this compound against the VEGFR2 kinase target. The results from a well-executed docking study provide valuable hypotheses about a compound's potential binding mode and affinity, which can guide further experimental validation and lead optimization efforts.

Key Takeaways for Scientific Integrity:

-

Garbage In, Garbage Out: The quality of your results is directly dependent on the meticulous preparation of both the ligand and the receptor.[28]

-

Scores are Not Absolute: Docking scores are best used for ranking compounds in a relative series, not as absolute predictors of binding affinity.[21][22]

-

Visual Inspection is Mandatory: Always visually inspect the top-ranked poses to ensure they are chemically sensible and plausible within the biological context of the binding site.[23]

-

Docking is a Hypothesis Generator: Molecular docking is a powerful tool for generating testable hypotheses, which must be confirmed through experimental biological assays.[29][30]

By adhering to these principles and the detailed protocols within this guide, researchers can effectively leverage molecular docking to accelerate the drug discovery process.

References

- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 9. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. bioinformaticsreview.com [bioinformaticsreview.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. quora.com [quora.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 19. sites.ualberta.ca [sites.ualberta.ca]

- 20. eagonlab.github.io [eagonlab.github.io]

- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 23. researchgate.net [researchgate.net]

- 24. m.youtube.com [m.youtube.com]

- 25. PDBsum1: A standalone program for generating PDBsum analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. PDBsum1 : A standalone program for generating PDBsum analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 28. infochim.u-strasbg.fr [infochim.u-strasbg.fr]

- 29. biorxiv.org [biorxiv.org]

- 30. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 6-Morpholinopyridine-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

6-Morpholinopyridine-2-carboxylic Acid is a heterocyclic compound featuring a pyridine-2-carboxylic acid (picolinic acid) scaffold substituted with a morpholine ring at the 6-position. This molecular architecture is of significant interest to the pharmaceutical industry. The pyridine carboxylic acid core is a well-established pharmacophore found in numerous therapeutic agents, recognized for its role in developing potent enzyme inhibitors.[1] The addition of the morpholine moiety, a versatile and stable heterocycle, can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, potentially enhancing the drug-like characteristics of the molecule.[2]

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. As a Senior Application Scientist, the following sections are designed not merely as a list of procedures, but as a strategic approach to generating a robust and reliable physicochemical profile essential for advancing a compound through the drug development pipeline. The protocols described herein are grounded in established scientific principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).[3][4][5]

Part 1: Comprehensive Solubility Profiling

Theoretical Considerations: A Molecule of Dual Personality

The solubility of this compound is dictated by its distinct functional groups. The picolinic acid moiety provides both a weakly acidic carboxylic acid group (pKa ~5) and a weakly basic pyridine nitrogen (pKa ~1).[6] The morpholine ring introduces an additional basic nitrogen atom (pKa of morpholine itself is ~8.5).[7] This trifunctional nature predicts a complex, pH-dependent solubility profile. At low pH, all three centers are likely to be protonated, leading to a highly soluble cationic species. At high pH, the carboxylic acid will be deprotonated, forming a soluble anionic species. Between these extremes, the compound will exist as a zwitterion or a neutral molecule, where minimum solubility is anticipated. Understanding this profile is critical for predicting absorption and selecting appropriate formulation strategies.[8]

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method remains the "gold standard" for determining thermodynamic solubility, providing the most accurate measure of a compound's solubility at equilibrium.[8][9]

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 10.0 in increments of 1.0 or 2.0 pH units. Ensure the buffer strength is sufficient to maintain the pH after the addition of the compound.

-

Compound Addition: Add an excess amount of solid this compound to vials containing each buffer solution. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a period sufficient to reach equilibrium, generally 24 to 48 hours. A preliminary time-to-equilibrium study can confirm the required duration.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the solid residue, which can be achieved by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clarified supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (detailed in Part 3).

-

pH Verification: Measure the final pH of each solution to confirm that it did not change significantly during the experiment.

Experimental Protocol: Solubility in Biorelevant Media and Co-solvents

To better predict in vivo performance, solubility should also be assessed in biorelevant media and common pharmaceutical co-solvents.

-

Biorelevant Media: Repeat the shake-flask protocol using Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF/FeSSIF) to mimic conditions in the gastrointestinal tract.

-

Co-solvents: Determine solubility in common formulation vehicles such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) to support the development of liquid dosage forms.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

| Solvent/Medium | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (mg/mL) |

| pH 2.0 Buffer | 2.0 | 2.1 | 25 | Data |

| pH 4.0 Buffer | 4.0 | 4.0 | 25 | Data |

| pH 7.4 Buffer | 7.4 | 7.3 | 25 | Data |

| pH 10.0 Buffer | 10.0 | 9.9 | 25 | Data |

| Water | 6.5 | 6.4 | 25 | Data |

| SGF | 1.2 | 1.2 | 37 | Data |

| FaSSIF | 6.5 | 6.5 | 37 | Data |

| Ethanol | N/A | N/A | 25 | Data |

| Propylene Glycol | N/A | N/A | 25 | Data |

Visualization: Solubility Determination Workflow

Part 2: Chemical Stability and Forced Degradation Studies

Theoretical Considerations: Potential Degradation Pathways

The chemical stability of this compound must be thoroughly investigated to identify potential degradation products and establish appropriate storage conditions. The structure suggests several potential liabilities:

-

Hydrolysis: While the core aromatic rings are stable, extreme pH conditions could potentially promote reactions, though this is less likely for the main scaffold.

-

Oxidation: The nitrogen atom in the morpholine ring and the pyridine ring itself can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.

-

Photodegradation: Pyridine-containing compounds can be susceptible to photodegradation.[10]

-

Thermal Degradation: At elevated temperatures, decarboxylation of the picolinic acid moiety is a known degradation pathway for related compounds.[6][10]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to establish the compound's intrinsic stability and to develop a stability-indicating analytical method.[3][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at a sufficient level for detection and analysis.[3][12]

Methodology:

All studies should be performed on a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and include a control sample stored under ambient conditions.[12]

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60 °C.

-

Procedure: Incubate the sample and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of base before HPLC analysis.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at 60 °C.

-

Procedure: Follow the same procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Procedure: Incubate the sample and analyze at the specified time points. The reaction can be quenched if necessary, but often direct dilution and injection is possible.

-

-

Thermal Degradation:

-

Condition: 60-80 °C in a controlled oven.

-

Procedure: Expose both the solid compound and a solution to heat. Analyze at appropriate time points.

-

-

Photostability:

-

Condition: Expose the compound (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[12]

-

Procedure: Use a calibrated photostability chamber. A control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and photolytic degradation.

-

Data Presentation: Forced Degradation Summary

Results should be tabulated to show the extent of degradation and the formation of impurities.

| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Total Impurities (%) |